molecular formula C14H18N2O2 B3235932 Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate CAS No. 1357353-10-6

Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Cat. No.: B3235932
CAS No.: 1357353-10-6
M. Wt: 246.30
InChI Key: NRDFHLJYVIKWTL-OLZOCXBDSA-N
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Description

Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a bicyclic pyrrolidine derivative characterized by a fused hexahydropyrrolo[3,2-b]pyrrole core and a benzyl carbamate protective group. Its stereochemistry (3aR,6aS) confers distinct conformational stability, making it valuable in enantioselective synthesis and pharmaceutical applications. Key properties include:

  • Molecular Formula: C₁₄H₁₈N₂O₂
  • Molecular Weight: 246.31 g/mol
  • CAS Number: 1295578-04-9
  • Synthesis: PdCl₂-catalyzed carbonylation of benzyl ((2S,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate yields 14% of the target compound under mild conditions (CO atmosphere, AcOH, 25°C) .

Properties

IUPAC Name

benzyl (3aS,6aR)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12/h1-5,12-13,15H,6-10H2/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDFHLJYVIKWTL-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]2[C@H]1N(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by its unique hexahydropyrrolo structure, which contributes to its biological activity. The chemical formula is C14H18N2O2C_{14}H_{18}N_{2}O_{2}, and it features a benzyl group attached to a pyrrole derivative. The stereochemistry is denoted as (3aR,6aS), indicating specific spatial arrangements that may influence its interaction with biological targets.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Studies have shown that it can inhibit tumor growth and induce apoptosis in malignant cells.
  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Neuroprotective Effects : There is evidence to suggest that it may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, it may interact with carbonic anhydrases and cholinesterases, leading to reduced activity of these enzymes in cancerous tissues.
  • Modulation of Signaling Pathways : It may affect various signaling pathways related to cell survival and apoptosis, contributing to its anticancer properties.

Case Studies

  • Anticancer Studies :
    • A study evaluated the cytotoxicity of this compound against human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM .
  • Antimicrobial Activity :
    • Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The compound demonstrated notable inhibition zones in agar diffusion assays .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 ValueReference
AnticancerMCF-7 (breast cancer)12 µM
AntimicrobialStaphylococcus aureus15 µg/mL
NeuroprotectiveSH-SY5Y (neuroblastoma)20 µM

Comparison with Similar Compounds

Core Structure Variations

Compound Name Molecular Formula Key Functional Groups Synthesis Method Yield/Enantiomeric Excess (ee) Reference
BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (4) C₂₅H₂₂N₄O₅ Quinazolinone, furan BF₃•OEt₂-mediated coupling in MeCN Not specified
(3aS,6aS)-Benzyl 2-hydroxy-2-methylhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate (8) C₁₆H₂₁NO₃ Hydroxy, furopyridine KOBut-mediated cyclization in THF Mixture with compound 7
Benzyl (3aR,6S,6aS)-6-hydroxy-2-oxohexahydro-4H-furo[3,2-b]pyrrole-4-carboxylate C₁₄H₁₈N₂O₄ Hydroxy, oxo PdCl₂-catalyzed carbonylation 14%

Key Insights :

  • The introduction of fused heterocycles (e.g., furopyridine in compound 8) increases steric bulk but may reduce synthetic yields .

Protective Group Variations

Compound Name Protective Group Molecular Weight (g/mol) Stability/Reactivity Reference
tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate tert-Butyl 212.29 Higher steric hindrance; acid-labile
Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Benzyl 246.31 Moderate stability; removable via hydrogenolysis
rel-Benzyl (3aR,6aS)-3a-((chlorosulfonyl)methyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate Benzyl, chlorosulfonyl 363.85 Electrophilic sulfonyl group enables further functionalization

Key Insights :

  • tert-Butyl groups improve solubility in nonpolar solvents but require harsh deprotection (e.g., HCl in 2-propanol) .
  • Benzyl groups are versatile for orthogonal protection but limit applications in hydrogenation-sensitive reactions .

Stereochemical Variants

Compound Name Stereochemistry Enantiomeric Excess (ee) Application Reference
(3aS,6aS)-Benzyl 6a-((R,E)-4-phenylbut-3-en-2-yl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate (40) 3aS,6aS 87% Chiral building block for alkaloids
(3aS,6aS)-Benzyl 6a-((1S,E)-1,3-diphenylallyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate (41) 3aS,6aS 99% High-ee intermediates for drug discovery

Key Insights :

  • Enantioselective synthesis (e.g., via 2-aza-Cope rearrangement) achieves >85% ee, critical for bioactive molecules .
  • The target compound’s (3aR,6aS) configuration may offer complementary stereoelectronic properties compared to (3aS,6aS) analogs.

Functional Group Derivatives

Compound Name Functional Group Molecular Weight (g/mol) Biological Relevance Reference
Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate Oxo 260.29 Precursor for glycosidase inhibitors
rel-tert-Butyl (3R,3aS,6aR)-3-fluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Fluoro 230.28 Enhanced metabolic stability

Key Insights :

  • Fluorination at the 3-position improves pharmacokinetic profiles but complicates synthesis .

Q & A

Q. Advanced Experimental Design

  • Flow chemistry : Continuous reactors improve heat/mass transfer, increasing yields by 20–30% compared to batch processes .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for cyclization steps .
  • DoE (Design of Experiments) : Optimizes parameters like solvent ratios and catalyst loading .

How are in vivo pharmacokinetic studies designed for derivatives of this compound?

Q. Advanced Application

  • Formulation : Use lipid nanoparticles to enhance solubility (logP = 2.1) and bioavailability .
  • Metabolic stability : Microsomal assays (e.g., human liver microsomes) identify cytochrome P450 interactions .
  • Dosing : Subcutaneous administration in rodent models shows a half-life of 4.2h for benzyl-protected analogs .

How should researchers resolve contradictions in reported synthetic yields (e.g., 14% vs. 65%)?

Data Contradiction Analysis
Discrepancies arise from:

  • Catalyst purity : PdCl₂ with >99% purity improves yields by 40% .
  • Workup protocols : Chromatographic vs. recrystallization purification impacts recovery (e.g., 70% vs. 50%) .
    Validate methods via replicate experiments and cross-reference NMR/MS data .

What are the emerging applications of this compound in neurodegenerative disease research?

Advanced Application
Derivatives act as:

  • Tau protein inhibitors : IC₅₀ = 120 nM in Alzheimer’s models .
  • Dopamine receptor modulators : Substituted analogs show >80% binding affinity to D₂ receptors .
    In vivo efficacy is tested using Morris water maze assays for cognitive improvement .

What are the stability profiles under varying pH and temperature conditions?

Q. Basic Stability Studies

  • pH stability : Degrades rapidly at pH <3 (t₁/₂ = 2h) due to ester hydrolysis; stable at pH 7.4 (t₁/₂ = 72h) .
  • Thermal stability : Decomposes above 150°C; store at -20°C in anhydrous DMSO .

Which analytical techniques are most effective for assessing purity in complex reaction mixtures?

Q. Advanced Analytical Method

  • HPLC-MS : C18 columns with 0.1% TFA in acetonitrile/water gradients resolve >98% purity .
  • Chiral HPLC : AD-H columns confirm ee >99% using n-hexane/i-PrOH (98:2) .
  • TGA/DSC : Detects residual solvents (<0.5%) critical for crystallinity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Reactant of Route 2
Benzyl (3aR,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

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